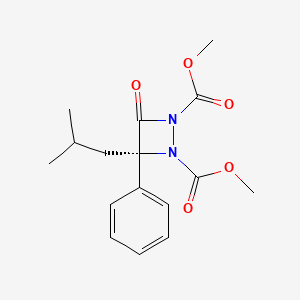
(3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Enantioselectivity in Chemical Reactions
- Candida Rugosa Lipase Application : A study by Sobolev et al. (2002) discussed the use of Candida Rugosa Lipase for hydrolysis reactions in dihydropyridine derivatives, emphasizing the role of acyl chain length and branching in influencing enantioselectivity. This is relevant because it highlights the enzymatic application in manipulating specific chemical structures, similar to the one you're interested in (Sobolev et al., 2002).
Synthesis and Structural Analysis
- Synthesis of Pharmacologically Relevant Compounds : Watermeyer et al. (2009) detailed the synthesis and crystal structure of pharmacologically relevant compounds containing specific moieties, highlighting the importance of structural analysis in understanding chemical behavior, which can be applied to the compound (Watermeyer et al., 2009).
- Rearrangements and Derivatives : Research by Kim (1986) focused on the rearrangements of specific dihydropyridine derivatives, showing how structural modifications can lead to different products, which is crucial for understanding the potential chemical pathways of similar compounds (Kim, 1986).
Acidity and Electrophoresis Applications
- Acidity Constants Determination : A study by Mofaddel et al. (2004) explored the determination of acidity constants of compounds with acidic carbon atoms via capillary electrophoresis. This could be relevant in assessing the acidity profile of the compound (Mofaddel et al., 2004).
Applications in Drug Synthesis
- Esterase Application in Drug Synthesis : Shibatani et al. (1992) discussed the use of esterase from Serratia marcescens for the asymmetric hydrolysis of phenylglycidate ester, an important step in synthesizing a coronary vasodilator. This indicates the potential application of enzymes in synthesizing related ester compounds (Shibatani et al., 1992).
Eigenschaften
Produktname |
(3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylic acid dimethyl ester |
|---|---|
Molekularformel |
C16H20N2O5 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
dimethyl (3S)-3-(2-methylpropyl)-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N2O5/c1-11(2)10-16(12-8-6-5-7-9-12)13(19)17(14(20)22-3)18(16)15(21)23-4/h5-9,11H,10H2,1-4H3/t16-/m0/s1 |
InChI-Schlüssel |
PCIUZCZLNGIZPT-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)C[C@@]1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC1(C(=O)N(N1C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



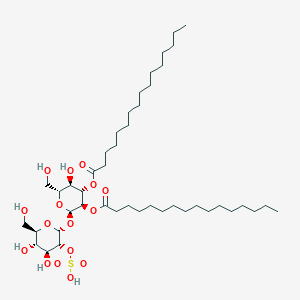
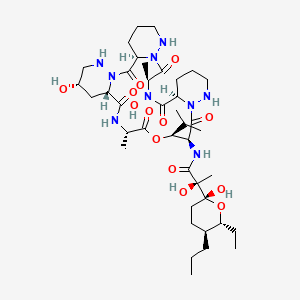

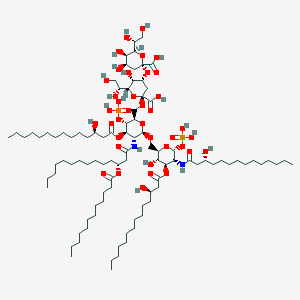
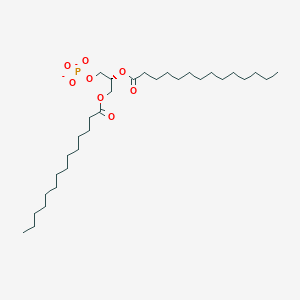
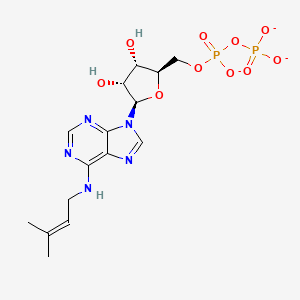

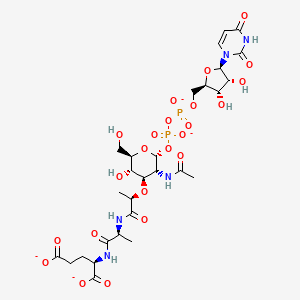


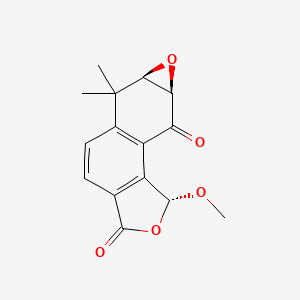
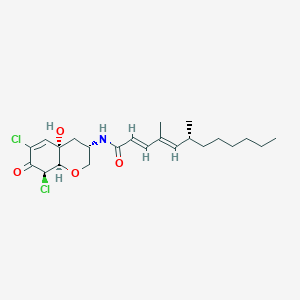

![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)